

A Comparative Analysis of the Biological Activities of 1H-Indazol-3-ol Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1H-Indazol-3-ol

Cat. No.: B1208877

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The **1H-indazol-3-ol** scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative study of the anticancer, anti-inflammatory, and antimicrobial properties of various **1H-indazol-3-ol** derivatives, supported by experimental data from recent scientific literature.

Anticancer Activity

Derivatives of **1H-indazol-3-ol** have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.

Comparative Efficacy of 1H-Indazol-3-ol Derivatives

The following table summarizes the in vitro anticancer activity of selected **1H-indazol-3-ol** derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

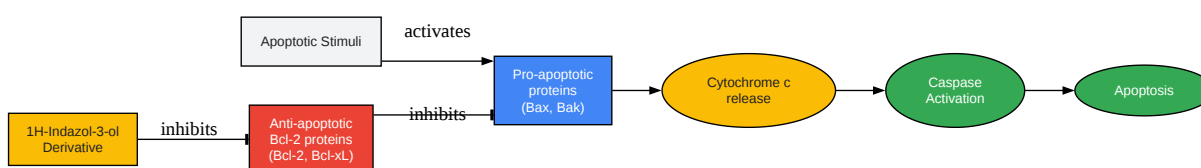
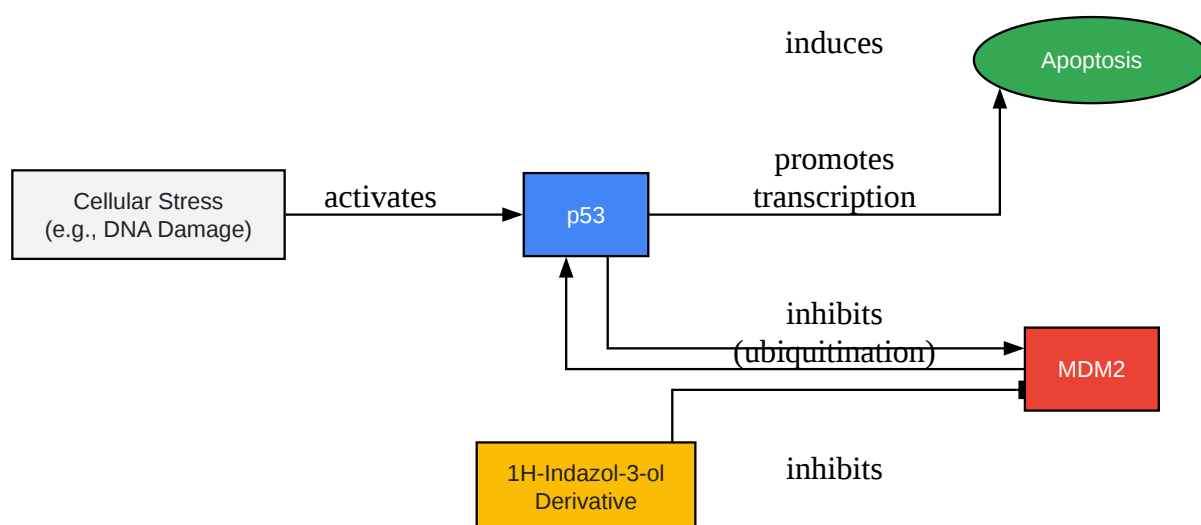
Compound ID	Derivative Type	Cancer Cell Line	IC50 (μM)	Reference
Compound 6o	1H-indazole-3-amine derivative	K562 (Chronic Myeloid Leukemia)	5.15	[1][2]
A549 (Lung Cancer)	-	[1][2]		
PC-3 (Prostate Cancer)	-	[1][2]		
Hep-G2 (Hepatoma)	-	[1][2]		
HEK-293 (Normal Cell Line)	33.2	[1][2]		
Compound 2f	1-Benzyl-1H-indazol-3-ol Copper(II) Derivative	Various Cancer Cell Lines	0.23-1.15	
CuL1	1-Benzyl-1H-indazol-3-ol Copper(II) Complex	MCF7 (Breast Cancer)	80.68 μg/ml	
CuL2	1-Benzyl-1H-indazol-3-ol Copper(II) Complex	MCF7 (Breast Cancer)	49.40 μg/ml	
CuL3	1-Benzyl-1H-indazol-3-ol Copper(II) Complex	MCF7 (Breast Cancer)	45.91 μg/ml	

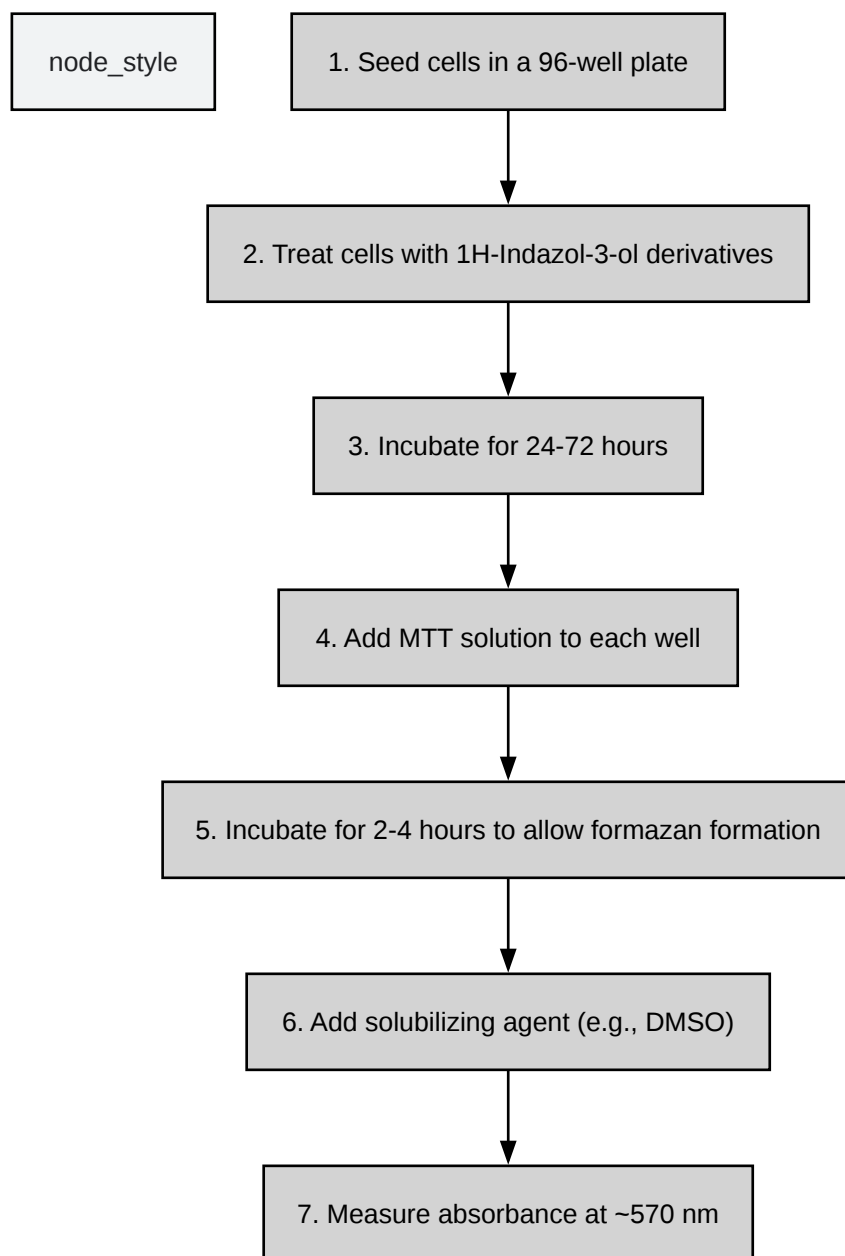
Signaling Pathways in Anticancer Activity

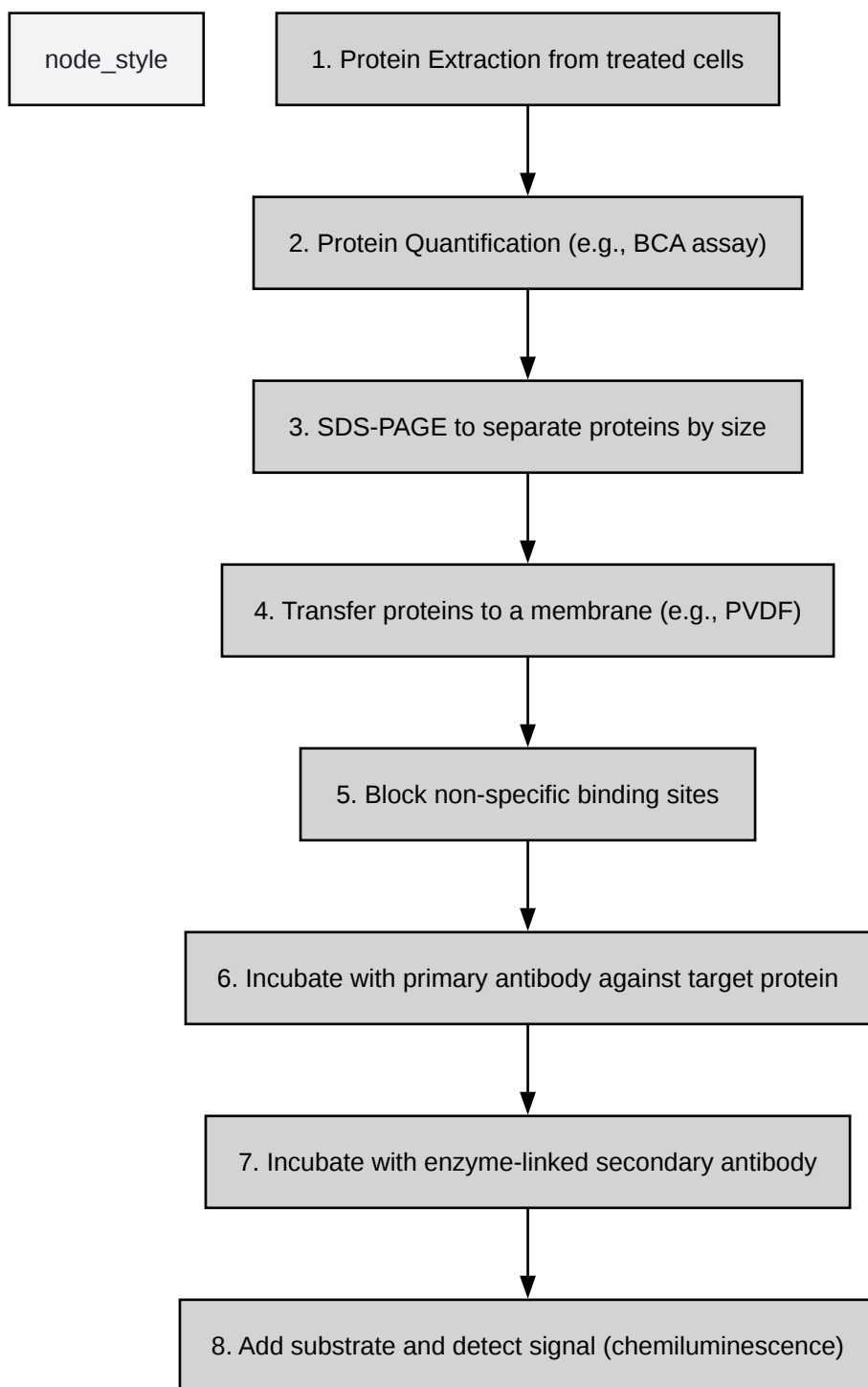
The anticancer effects of some **1H-indazol-3-ol** derivatives have been linked to the modulation of the p53/MDM2 and Bcl-2 family signaling pathways, which are critical regulators of apoptosis.

p53/MDM2 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer development by inducing cell cycle arrest or apoptosis in response to cellular stress. MDM2 is a negative regulator of p53, promoting its degradation. Inhibition of the p53-MDM2 interaction can restore p53 function and trigger apoptosis in cancer cells.







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- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Biological Activities of 1H-Indazol-3-ol Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208877#comparative-study-of-1h-indazol-3-ol-derivatives-biological-activity]

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